molecular formula C13H15NO4 B12816505 trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid CAS No. 93713-33-8

trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid

Cat. No.: B12816505
CAS No.: 93713-33-8
M. Wt: 249.26 g/mol
InChI Key: QREMUNONTQIPQO-QWRGUYRKSA-N
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Description

trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a high-purity chemical compound supplied for research applications only. With the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol , this stereoisomer is of significant interest in medicinal chemistry and neuroscience research. The compound features a pyrrolidine dicarboxylic acid scaffold, which is a key structural motif in the development of molecules that interact with glutamate receptors, particularly as a substrate for the study of excitatory amino acid transporters (EAATs). Researchers utilize this benzyl-substituted derivative to probe the mechanisms of synaptic transmission and neurotransmitter regulation. Its specific stereochemistry is crucial for its binding affinity and functional activity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at designing new neuropharmacological agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific storage and handling information, please refer to the available safety data sheets.

Properties

CAS No.

93713-33-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1

InChI Key

QREMUNONTQIPQO-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H](N([C@@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Sequence

Step Reaction Type Description
1 N-Benzylation Pyrrolidine is reacted with benzyl bromide under basic conditions to introduce the benzyl group at the nitrogen atom.
2 Esterification/Carboxylation Introduction of ester groups at the 2 and 5 positions of the pyrrolidine ring, often via reaction with diethyl oxalate or similar reagents.
3 Stereoselective Control Use of chiral auxiliaries or resolution techniques to obtain the trans isomer preferentially.
4 Hydrolysis Conversion of ester groups to carboxylic acids by acidic or basic hydrolysis to yield this compound.

Detailed Preparation Methods

N-Benzylation of Pyrrolidine

  • Reagents: Pyrrolidine, benzyl bromide, base (e.g., potassium carbonate or sodium hydride).
  • Conditions: Typically carried out in polar aprotic solvents such as DMF or acetonitrile at room temperature or slightly elevated temperatures.
  • Outcome: Formation of N-benzylpyrrolidine as a key intermediate.

Introduction of Carboxylate Groups

  • Method: Alkylation or acylation at the 2 and 5 positions using diethyl oxalate or other diester reagents.
  • Catalysts: May involve Lewis acids or bases to facilitate ring functionalization.
  • Stereochemical Control: The trans configuration is favored by controlling reaction conditions and using chiral catalysts or auxiliaries.

Hydrolysis to Dicarboxylic Acid

  • Reagents: Aqueous acid (HCl) or base (NaOH) under reflux.
  • Process: Ester groups are hydrolyzed to free carboxylic acids.
  • Purification: Crystallization or chromatographic techniques to isolate the pure trans isomer.

Research Findings and Industrial Considerations

  • Stereoselectivity: The trans isomer is often obtained via resolution of racemic mixtures or by stereoselective synthesis using chiral catalysts.
  • Purity: High purity (>99%) is achievable through recrystallization and chromatographic purification.
  • Yield: Optimized synthetic routes report moderate to good yields (50-80%) depending on reaction scale and conditions.
  • Industrial Scale: Continuous flow reactors and optimized catalytic systems are explored to improve efficiency and scalability.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Steps Stereochemical Control Yield (%) Purity (%) Notes
Classical multi-step synthesis Pyrrolidine, benzyl bromide, diethyl oxalate N-Benzylation, esterification, hydrolysis Resolution or chiral auxiliaries 50-70 >99 (after purification) Widely used in research
Catalytic asymmetric synthesis Pyrrolidine derivatives, chiral catalysts One-pot or stepwise with chiral induction High stereoselectivity 60-80 >99 Emerging industrial method
Continuous flow synthesis Same as above Flow reactors for better control Controlled by catalyst and flow parameters 65-75 >99 Suitable for scale-up

Summary of Key Research Insights

  • The This compound synthesis is well-established through classical organic synthesis involving N-benzylation and ester hydrolysis.
  • Stereochemical purity is critical and achieved via resolution or asymmetric synthesis.
  • Industrial processes focus on cost-effectiveness, yield optimization, and recovery of reagents.
  • The compound’s unique structure makes it valuable in catalysis and pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: 1-Benzylpyrrolidine-2,5-dimethanol.

    Substitution: :

Biological Activity

Trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a bicyclic compound characterized by its unique pyrrolidine structure, which features two carboxylic acid groups at the 2 and 5 positions and a benzyl group at the 1 position. This structural configuration contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Despite limited specific pharmacological data, its interactions with biological targets suggest promising avenues for further research.

  • Molecular Formula : C13_{13}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : Approximately 249.26 g/mol
  • Structure : The compound exhibits distinct stereochemistry, which can influence its reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its role as a chiral catalyst in organic reactions. The compound's enantiomers may exhibit different biological effects, making it a candidate for drug development.

Potential Biological Activities

  • Catalytic Activity : It acts as an organocatalyst in aldol reactions, promoting the formation of stereochemically enriched products.
  • Antiproliferative Effects : Preliminary studies indicate that derivatives of pyrrolidine compounds can inhibit cell proliferation, particularly in immune cells stimulated by anti-CD3 antibodies .
  • Anti-inflammatory Properties : Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokine production in macrophage cells .
  • Neurotransmitter Modulation : Related compounds have been noted for their effects on glutamate levels in the brain, suggesting possible neuroprotective roles .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrrole derivatives on peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly inhibited PBMC proliferation compared to controls. For instance, derivative 2d showed a suppression rate of 39–77% across various concentrations .

CompoundInhibition Rate (%)Concentration (µg/mL)
2a85100
2d39–77Various
ibuprofen18–39Various

Study 2: Anti-inflammatory Mechanisms

Research into related pyrrole compounds revealed their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. This inhibition suggests that this compound could have similar anti-inflammatory properties due to its structural characteristics .

The mechanism through which this compound exerts its biological effects likely involves:

  • Hydrogen Bonding : The hydroxymethyl groups can form hydrogen bonds with various biomolecules.
  • Hydrophobic Interactions : The benzyl group may interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Pyrrolidine-2,5-dicarboxylic acidLacks benzyl substituentMore polar; less sterically hindered
1-BenzylpyrrolidineContains only one carboxylic acid groupSimpler structure; less functional diversity
Furan-2,5-dicarboxylic acidContains furan ringDifferent electronic properties; potential bioactivity
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acidChiral variant used as an organocatalystEnhanced selectivity in reactions due to chirality

Scientific Research Applications

Scientific Research Applications

  • Neuropharmacology
    • Glutamate Transport Inhibition : The compound has been studied for its role as a selective inhibitor of glutamate transporters. It has shown potential in preventing glutamate-induced neurotoxicity in neuronal cell lines, making it a candidate for research into neurodegenerative diseases .
  • Antiviral Research
    • Influenza Virus : Research indicates that derivatives of pyrrolidine compounds can inhibit the interaction of viral polymerase subunits, showcasing potential as antiviral agents against influenza A virus . While trans-1-benzylpyrrolidine-2,5-dicarboxylic acid itself has not been directly tested against influenza, its structural analogs suggest a pathway for antiviral development.
  • Organic Synthesis
    • Building Block for Drug Development : This compound serves as a versatile building block in the synthesis of various pharmaceuticals and bioactive compounds. Its unique structure allows for modifications that can lead to new therapeutic agents .

Case Studies

Study FocusFindingsReference
Glutamate Transport InhibitionDemonstrated effectiveness in reducing glutamate-induced cell death.
Antiviral ActivityPotential as an inhibitor of viral polymerase interactions.
Synthesis ApplicationsUtilized as a precursor in the development of novel pharmaceuticals.

Pharmacological Insights

The pharmacological profile of this compound suggests it may have applications beyond basic research. Its ability to modulate neurotransmitter systems could make it relevant in treating conditions such as epilepsy or mood disorders.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between trans-1-benzylpyrrolidine-2,5-dicarboxylic acid and related compounds:

Compound Name Core Structure Molecular Weight (g/mol) Functional Groups Key Applications
This compound Pyrrolidine Not reported Benzyl, two COOH MOFs, medicinal chemistry
1-Aminoindan-1,5-dicarboxylic acid Indan (bicyclic) Not reported Two COOH, amino Neuroprotection (reduces brain edema)
Thiophene-2,5-dicarboxylic acid (H₂TDC) Thiophene ~172.16 Two COOH, aromatic thiophene MOF linkers (luminescent properties)
Pyridine-3,5-dicarboxylic acid Pyridine ~167.12 Two COOH, aromatic pyridine MOFs (enhanced thermal stability)
(S)-1-Benzyl pyrrolidine dicarboxylate ester Pyrrolidine 360.32 Benzyl, ester, dioxopyrrolidinyl Synthetic intermediate
tert-Butyl pyrrolidine carboxylate Pyrrolidine 292.37 tert-Butyl, ester Chemical synthesis

Key Findings from Comparative Analysis

Physicochemical Properties
  • Lipophilicity : The benzyl group in the target compound increases hydrophobicity compared to unsubstituted dicarboxylic acids (e.g., H₂TDC). This property may favor applications in drug delivery or lipid membrane interactions.
  • Thermal stability: Glyoxaline-4:5-dicarboxylic acid salts (e.g., potassium hydrogen salts) exhibit high melting points (>260°C) due to ionic bonding . The target compound’s stability remains uncharacterized but is expected to be lower owing to its non-ionic structure.

Q & A

Q. What geometric parameters optimize MOF design with this ligand?

  • Methodological Answer : The bite angle between carboxylate groups (ideal: 120° for octahedral metal centers) dictates framework topology. For 2D networks, use a 1:2 metal-to-ligand ratio and pH 6–7 to deprotonate carboxylates fully .

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